molecular formula C27H52O4 B12783226 1,3-Propanediyl dilaurate CAS No. 26719-54-0

1,3-Propanediyl dilaurate

Cat. No.: B12783226
CAS No.: 26719-54-0
M. Wt: 440.7 g/mol
InChI Key: RREUCPUHQJKHDY-UHFFFAOYSA-N
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Preparation Methods

1,3-Propanediyl dilaurate can be synthesized through various methods. One common synthetic route involves the esterification of 1,3-propanediol with lauric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial production methods often utilize enzymatic processes to achieve higher specificity and yield. Lipase-catalyzed esterification is a popular method, where lipase enzymes are used to catalyze the reaction between 1,3-propanediol and lauric acid under mild conditions .

Comparison with Similar Compounds

1,3-Propanediyl dilaurate can be compared with other similar compounds such as:

    1,2-Propanediyl dilaurate: Similar in structure but with ester groups at different positions, leading to different physical and chemical properties.

    1,3-Dipalmitin: Another diester but derived from palmitic acid, which has a longer carbon chain than lauric acid, affecting its solubility and melting point.

    1,3-Dioleoyl glycerol: A diester derived from oleic acid, which is unsaturated, leading to different reactivity and applications.

This compound is unique due to its specific esterification pattern and the properties conferred by lauric acid, such as its antimicrobial activity and biocompatibility .

Properties

CAS No.

26719-54-0

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

3-dodecanoyloxypropyl dodecanoate

InChI

InChI=1S/C27H52O4/c1-3-5-7-9-11-13-15-17-19-22-26(28)30-24-21-25-31-27(29)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

RREUCPUHQJKHDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

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